molecular formula C7H7BrN4 B13029357 (5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine

(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine

Cat. No.: B13029357
M. Wt: 227.06 g/mol
InChI Key: QCRLDFCXJZJOJB-UHFFFAOYSA-N
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Description

“(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine” is a chemical compound with the following structural formula:

Br NCN H\text{Br} \\ \text{ } \uparrow \\ \text{N} - \text{C} - \text{N} \\ \text{ } \downarrow \\ \text{H} Br ↑N−C−N ↓H

It consists of a pyrrolo[2,1-f][1,2,4]triazine ring system with a bromine atom attached to one of the nitrogen atoms. The compound’s systematic name is 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine .

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the introduction of the bromine substituent onto the pyrrolo[2,1-f][1,2,4]triazine scaffold. While specific methods may vary, a common approach is the nucleophilic substitution of a precursor compound with a bromine source.

Reaction Conditions::

    Precursor Synthesis: The precursor compound (e.g., pyrrolo[2,1-f][1,2,4]triazine) can be synthesized using established methods.

    Bromination: The bromination step typically involves treating the precursor with a brominating agent (e.g., N-bromosuccinimide) under appropriate conditions (solvent, temperature, etc.).

Industrial Production:: Industrial-scale production methods may involve continuous-flow processes or batch reactions. detailed industrial protocols are proprietary and not widely available.

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the nitrogen atom bearing the bromine.

    Reduction: Reduction of the nitro group (if present) could yield the corresponding amine.

    Oxidation: Oxidation reactions may lead to the formation of heterocyclic derivatives.

Common Reagents::

    Brominating Agents: N-bromosuccinimide (NBS), bromine (Br₂).

    Reduction Agents: Hydrogen gas (H₂), metal catalysts (e.g., Pd/C).

    Oxidizing Agents: Peroxides (e.g., H₂O₂).

Major Products:: The major product is 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine itself.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex heterocyclic compounds.

    Ligand Design: Potential ligand for metal ions due to its nitrogen-rich structure.

Biology and Medicine::

    Drug Discovery: Exploration of its pharmacological properties.

    Biological Activity: Investigation of its effects on cellular processes.

Industry::

    Materials Science:

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with cellular targets, possibly through binding to specific receptors or enzymes.

Comparison with Similar Compounds

While 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, related compounds include other pyrrolo[2,1-f][1,2,4]triazines and their derivatives.

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine

InChI

InChI=1S/C7H7BrN4/c8-5-1-2-12-6(5)4-10-7(3-9)11-12/h1-2,4H,3,9H2

InChI Key

QCRLDFCXJZJOJB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1Br)C=NC(=N2)CN

Origin of Product

United States

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